3-Fluoro-4-nitropyridine
Beschreibung
3-Fluoro-4-nitropyridine (CAS: 13505-01-6) is a fluorinated pyridine derivative with the molecular formula C₅H₃FN₂O₂ and a molecular weight of 142.08 g/mol. It is a yellow liquid with a boiling point of 230.5 ± 20.0°C and a density of 1.4 ± 0.1 g/cm³. The compound is stored at -20°C under inert gas due to its sensitivity to oxidation and degradation .
Its structure features a nitro group at the 4-position and fluorine at the 3-position, making it a versatile intermediate in pharmaceuticals, radiopharmaceuticals, and supramolecular materials. Notably, it serves as a precursor to 3-fluoro-4-aminopyridine, a demyelination PET tracer, and as a TRPC6 inhibitor for therapeutic applications .
Eigenschaften
IUPAC Name |
3-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITFKCBAVEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376565 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-01-6 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Nitration of 3-Fluoropyridine N-Oxide
Pyridine N-oxides are activated toward electrophilic substitution, enabling regioselective nitration. 3-Fluoropyridine is first oxidized to its N-oxide using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Subsequent nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group predominantly at position 4 due to the directing effects of both the N-oxide and fluorine.
Reaction Optimization :
-
Temperature Control : Maintaining subambient temperatures minimizes side reactions such as ring degradation.
-
Solvent Systems : Nitration in dichloromethane or nitromethane enhances reagent miscibility and product stability.
Deoxygenation :
The intermediate N-oxide is reduced to 3-fluoro-4-nitropyridine using catalytic hydrogenation (Pd/C, H₂) or phosphorus trichloride (PCl₃). Hydrogenation offers higher selectivity, with yields of 70–78%.
Catalytic Fluorination of Nitropyridine Derivatives
High-Temperature Gas-Phase Fluorination
Industrial patents describe gas-phase fluorination of 3-bromo-4-nitropyridine using aluminum fluoride (AlF₃) and copper fluoride (CuF₂) catalysts at 450–500°C. This method leverages the volatility of halogenated pyridines, enabling efficient contact with solid fluorinating agents.
Key Parameters :
-
Catalyst Composition : CuF₂ enhances fluorine transfer efficiency, while AlF₃ stabilizes intermediate radicals.
-
Residence Time : 10–15 seconds in a fluidized-bed reactor maximizes conversion (up to 92%).
Challenges :
-
Formation of polyfluorinated byproducts necessitates fractional condensation for separation.
-
Catalyst deactivation due to coking requires periodic regeneration with oxygen at 600°C.
Comparative Analysis of Synthetic Routes
| Method | Precursor | Fluorinating Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Halogen Exchange | 3-Chloro-4-nitropyridine | KF/TBAF | DMF, 120°C, 12h | 85 | 98 |
| Directed Nitration | 3-Fluoropyridine N-oxide | HNO₃/H₂SO₄ | 0–5°C, 2h | 78 | 97 |
| Gas-Phase Fluorination | 3-Bromo-4-nitropyridine | AlF₃/CuF₂ | 450°C, fluidized bed | 92 | 95 |
Industrial Scalability :
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-fluoro-4-aminopyridine.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Major Products
3-Fluoro-4-aminopyridine: Formed through the reduction of the nitro group.
Various Substituted Pyridines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Development:
3-Fluoro-4-nitropyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to enhance the biological activity of drug molecules makes it a candidate for developing enzyme inhibitors and receptor modulators. The fluorine atom increases metabolic stability and alters lipophilicity, which is crucial for drug design and development .
Radiopharmaceuticals:
Recent studies have explored the use of this compound derivatives in positron emission tomography (PET) imaging. For instance, 3-[^18F]fluoro-4-aminopyridine, a derivative of this compound, has been investigated for imaging demyelination in multiple sclerosis patients. The compound was synthesized using the Yamada-Curtius rearrangement method, demonstrating moderate radiochemical yields and high specific activity .
Agrochemical Applications
Pesticide Development:
The biological activity of this compound suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its interactions with pest metabolic pathways could lead to the development of effective agricultural chemicals that target specific pests while minimizing environmental impact .
Industrial Applications
Chemical Synthesis:
In industrial settings, this compound is utilized as an intermediate in synthesizing more complex fluorinated pyridine derivatives. This versatility is essential for producing materials with specific desired properties .
Numerous studies have documented the synthesis and biological evaluation of this compound:
- Synthesis Techniques: Research has demonstrated various methods for synthesizing this compound, including nucleophilic aromatic substitution reactions that highlight the versatility of the nitro group in facilitating chemical transformations .
- Biological Evaluations: Initial assessments indicate that this compound interacts with various enzymes and receptors involved in metabolic processes. Further research is needed to delineate these interactions comprehensively, particularly focusing on any toxicological effects or beneficial interactions with target biomolecules .
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-nitropyridine largely depends on its chemical structure and the specific application. In pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
4-Nitropyridine
- Structure : Lacks the fluorine substituent at the 3-position.
- Reactivity : Direct fluorination of 4-nitropyridine derivatives (e.g., 3-bromo-4-nitropyridine) without an N-oxide group results in para-substitution (e.g., 3-bromo-4-fluoropyridine) due to the electron-withdrawing nitro group directing nucleophilic attack .
- Applications : Primarily used in organic synthesis. However, attempts to form hydrogen-bonded supramolecular complexes with 4-nitropyridine often fail due to autoxidation to the N-oxide derivative, unlike 3-fluoro-4-nitropyridine, which forms stable complexes .
Key Differences:
| Property | This compound | 4-Nitropyridine |
|---|---|---|
| Regioselectivity | Meta-fluorination via N-oxide | Para-substitution dominates |
| Stability in Synthesis | Stable under hydrogen bonding | Prone to autoxidation |
| Applications | TRPC6 inhibitors, PET tracers | Limited to basic synthesis |
3-Bromo-4-Nitropyridine N-Oxide
- Role in Synthesis : Acts as the precursor for this compound. Fluorination of this N-oxide derivative with tetrabutylammonium fluoride (TBAF) yields this compound N-oxide in 20.7 ± 2.7% yield at room temperature, with <2% para-substitution .
- Reactivity: The N-oxide group enhances meta-selectivity by lowering activation energy and altering electron density. In contrast, non-oxidized analogs (e.g., 3-bromo-4-nitropyridine) show negligible meta-fluorination (<0.2%) .
Fluorination Efficiency:
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 3-Bromo-4-nitropyridine | 3-Bromo-4-fluoropyridine | 71.1 | TBAF, 25°C, 15 min |
| 3-Bromo-4-nitropyridine N-oxide | This compound N-oxide | 20.7 | TBAF, 25°C, 5 min |
3-Fluoro-4-Aminopyridine
- Derivative : Obtained via catalytic hydrogenation of this compound N-oxide (10 mg Pd/C, 1 atm H₂, 25°C, 10 min) with quantitative yield .
- Applications: Used clinically for imaging demyelination in multiple sclerosis. Its metabolic stability is superior to non-fluorinated analogs, with CYP2E1-mediated oxidation producing 5-hydroxy-3F4AP and 3F4AP N-oxide as metabolites .
Metabolic Comparison:
| Compound | Primary Metabolites | Metabolic Pathway |
|---|---|---|
| 3-Fluoro-4-Aminopyridine | 5-Hydroxy-3F4AP, 3F4AP N-oxide | CYP2E1 oxidation |
| 4-Aminopyridine (non-fluorinated) | 3-Hydroxy-4-aminopyridine | Faster hepatic clearance |
Other Fluorinated Pyridines
- 3-Fluoro-5-Nitropyridine : Differs in nitro group position, leading to distinct electronic properties and reduced hydrogen-bonding capability compared to this compound .
- 3-Chloro-N-Phthalimide : A structurally distinct nitro compound but shares applications in polymer synthesis. Its higher molecular weight (248.66 g/mol) and solid state contrast with this compound’s liquid form .
Key Research Findings
Meta-Selectivity : The N-oxide group in 3-bromo-4-nitropyridine N-oxide is critical for achieving meta-fluorination, a breakthrough in pyridine chemistry .
Radiopharmaceutical Utility : this compound N-oxide enables fluorine-18 labeling for PET tracers with a decay-corrected yield of 10.4 ± 1.8% .
Material Science : Hydrogen-bonded complexes of this compound exhibit enhanced stability compared to 4-nitropyridine, enabling applications in ferroelectric nematic materials .
Biologische Aktivität
3-Fluoro-4-nitropyridine is an important compound in medicinal chemistry, particularly due to its unique biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is a fluorinated pyridine derivative with the molecular formula . The presence of both a fluorine atom and a nitro group contributes to its reactivity and biological properties. The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of drug molecules .
The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitro group enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. This property allows it to participate in several biochemical pathways, influencing processes such as enzyme inhibition and receptor binding.
Key Mechanisms:
- Nucleophilic Aromatic Substitution : The nitro group can be replaced by nucleophiles, allowing for the synthesis of more complex derivatives with enhanced biological activity.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit potent antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Antitubercular Activity
A notable study synthesized a series of compounds based on this compound and evaluated their antitubercular properties. The most potent derivative demonstrated an MIC value of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains of M. tuberculosis H37Rv, indicating significant potential for developing new antitubercular agents .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H37Rv |
| 3e | 64 | M. tuberculosis H37Rv |
| 3k | 64 | M. tuberculosis H37Rv |
Other Biological Activities
In addition to its antitubercular effects, research has indicated that derivatives of this compound exhibit various other biological activities:
- Anticancer Properties : Some derivatives have shown potential in inhibiting tumor cell lines, although specific data on their efficacy is still under investigation .
- Neuropharmacological Applications : The compound has been explored as a potential radioligand for PET imaging targeting voltage-gated potassium channels, demonstrating favorable kinetics and brain penetration in preliminary studies .
Case Studies
- Antitubercular Evaluation :
-
Neuroimaging Applications :
- Research involving the synthesis of radioligands based on this compound indicated their potential for neuroimaging applications. The compounds exhibited high brain penetration and sensitivity to demyelinating lesions, marking them as promising candidates for further development in neuropharmacology .
Q & A
Q. Fluorination of 3-bromo-4-nitropyridine (3) :
- Conditions : TBAF (0.5 eq) in DMSO at 25°C for 15 minutes.
- Outcome : Predominantly yields 3-bromo-4-fluoropyridine (6) (71.1% yield) with <0.2% target compound due to para-substitution preference .
Q. Fluorination of 3-bromo-4-nitropyridine N-oxide (8) :
- Conditions : TBAF (0.5 eq) in DMSO at 25°C for 5 minutes.
- Outcome : Achieves This compound N-oxide (9) in 37% yield, followed by hydrogenation to the target compound .
- Limitations : Low regioselectivity in non-N-oxide substrates and competing side reactions necessitate careful optimization .
Q. How should this compound be stored to ensure stability in research settings?
- Answer : The compound is sensitive to thermal and oxidative degradation. Storage under inert gas (e.g., argon) at -20°C is critical to maintain stability .
Advanced Research Questions
Q. What challenges exist in achieving meta-selective fluorination during this compound synthesis?
- Answer : Fluorination of nitro-substituted pyridines favors para-substitution due to electronic effects of the nitro group. For example, fluorination of 3-bromo-4-nitropyridine (3) yields <0.2% meta-product under standard conditions .
- Solution : Introducing an N-oxide group (e.g., 3-bromo-4-nitropyridine N-oxide (8)) increases meta-reactivity, achieving 37% yield of the desired product via enhanced electrophilicity at the meta position .
Q. How do analytical techniques resolve structural ambiguities in this compound synthesis?
- Answer :
- HPLC : Quantifies reaction yields and detects impurities (e.g., para-substituted byproducts) .
- ¹H/¹³C NMR : Confirms regiochemistry via characteristic shifts (e.g., fluorine deshielding effects on adjacent protons) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What contradictions exist in reported synthesis yields, and how can researchers reconcile these?
- Answer :
-
Contradiction : Fluorination of 3-bromo-4-nitropyridine (3) yields <0.2% target compound , whereas N-oxide derivative (8) achieves 37% yield .
-
Resolution : The N-oxide group alters electronic and steric environments, favoring meta-substitution. Researchers must optimize substrates (e.g., using N-oxide precursors) and reaction conditions (e.g., shorter reaction times) .
Table 2 : Synthesis Method Comparison
Substrate Conditions Yield (%) Product Source 3-bromo-4-nitropyridine (3) TBAF, DMSO, 25°C <0.2 Para-substituted (6) N-oxide derivative (8) TBAF, DMSO, 25°C 37 Meta-substituted (9)
Research Gaps and Future Directions
- Mechanistic studies : Limited data on this compound’s role as a TRPC6 inhibitor (mentioned in ). Further in vivo studies are needed to elucidate its pharmacokinetics and metabolic stability.
- Scalability : High-yield synthesis methods (e.g., N-oxide route) require validation for large-scale applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
